3-Chloro-1-((4-methylphenyl)sulfonyl)acetone
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Overview
Description
3-Chloro-1-((4-methylphenyl)sulfonyl)acetone is an organic compound with the molecular formula C10H11ClO3S and a molecular weight of 246.71 g/mol . This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone typically involves the reaction of 4-methylbenzenesulfonyl chloride with chloroacetone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-((4-methylphenyl)sulfonyl)acetone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-1-((4-methylphenyl)sulfonyl)acetone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various chemical intermediates.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-((4-methylphenyl)sulfonyl)propan-2-one
- 4-Methylbenzenesulfonyl chloride
- Chloroacetone
Uniqueness
3-Chloro-1-((4-methylphenyl)sulfonyl)acetone is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its combination of a chloro group and a sulfonyl group attached to an acetone backbone makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
1-chloro-3-(4-methylphenyl)sulfonylpropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-8-2-4-10(5-3-8)15(13,14)7-9(12)6-11/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSPEVAHYRJSAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398788 |
Source
|
Record name | 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57122-47-1 |
Source
|
Record name | 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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